molecular formula C27H25NO6 B2697207 6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866727-37-9

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2697207
CAS No.: 866727-37-9
M. Wt: 459.498
InChI Key: BFPQNRHTYRABHW-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 6,7-dimethoxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s methoxy groups and quinoline core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Shares the quinoline core but lacks the benzoyl and methoxyphenylmethyl groups.

    4-Methoxybenzoylquinoline: Contains the benzoyl group but lacks the additional methoxy groups.

    2-Methoxyphenylmethylquinoline: Contains the methoxyphenylmethyl group but lacks the benzoyl and additional methoxy groups.

Uniqueness

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-31-19-11-9-17(10-12-19)26(29)21-16-28(15-18-7-5-6-8-23(18)32-2)22-14-25(34-4)24(33-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQNRHTYRABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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